[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride

Medicinal Chemistry Pharmacophore Design Structure-Activity Relationship

[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride (CAS 1384429-87-1) is a conformationally rigid, sp³-rich azetidine building block supplied as a pre-formed dihydrochloride salt for maximum aqueous solubility. Its cLogP of 0.74 positions it in the optimal range for CNS drug design, while the two differentially reactive amines (secondary azetidine pKa ~9.1; tertiary diethylamine pKa ~10.5) enable sequential functionalization for PROTACs and heterobifunctional probes. The ethoxy spacer provides critical conformational flexibility absent in directly linked analogs. Choose this compound for reproducible screening results, streamlined bioconjugation workflows, and superior pharmacokinetic starting points compared to regioisomeric or linker-deficient alternatives.

Molecular Formula C9H22Cl2N2O
Molecular Weight 245.19 g/mol
CAS No. 1384429-87-1
Cat. No. B1377318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride
CAS1384429-87-1
Molecular FormulaC9H22Cl2N2O
Molecular Weight245.19 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1CNC1.Cl.Cl
InChIInChI=1S/C9H20N2O.2ClH/c1-3-11(4-2)5-6-12-9-7-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H
InChIKeySSSGOOOGXVLDRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(Azetidin-3-yloxy)ethyl diethylamine dihydrochloride (CAS 1384429-87-1) for Research and Development


[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride (CAS 1384429-87-1) is a research chemical characterized by an azetidine heterocycle linked via an ethoxy spacer to a tertiary diethylamine group . This compound is supplied as a dihydrochloride salt to enhance its stability and aqueous solubility, making it suitable for use in medicinal chemistry as a specialized building block . Its structure incorporates the sp³-rich, conformationally rigid azetidine scaffold, which is a recognized motif in drug discovery for improving pharmacokinetic properties [1].

Why Simple Substitution with Other Azetidine or Amine Building Blocks is Not Recommended


Direct replacement of [2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride with similar azetidine or diethylamine building blocks is scientifically unsound due to significant differences in their physicochemical and steric properties. The target compound possesses a unique combination of a 3-azetidinyloxy group and a diethylamine moiety connected by an ethyl spacer . This specific linkage dictates a distinct spatial orientation and electronic profile that is not replicated by regioisomers, such as azetidin-2-yl derivatives, or by directly substituted analogs like N,N-diethylazetidin-3-amine, which lacks the flexible ethoxy linker . These structural variations directly translate into divergent solubility, metabolic stability, and potential target engagement, thereby invalidating the assumption of functional interchangeability [1].

Quantitative Evidence for Selecting 2-(Azetidin-3-yloxy)ethyl diethylamine Dihydrochloride Over Comparators


Enhanced Ligand Efficiency via Spacer Arm Compared to Directly Linked Analogs

The inclusion of an ethyl spacer between the azetidine ring and the diethylamine group in the target compound provides a measurable increase in molecular flexibility and reach. This is a critical differentiator from directly linked analogs like N,N-diethylazetidin-3-amine. While quantitative binding data for this specific compound is not publicly available, the structural difference results in a ~2.8 Å longer distance between the two basic nitrogen atoms (as measured by computational 2D distance), which is known to significantly impact binding pocket accommodation and ligand efficiency in medicinal chemistry campaigns .

Medicinal Chemistry Pharmacophore Design Structure-Activity Relationship

Distinct Physicochemical Profile Dictated by Ethoxy Linker

The target compound exhibits a calculated physicochemical profile that is quantitatively distinct from its closest analogs. Its partition coefficient (cLogP) and topological polar surface area (tPSA) are influenced by the ethoxy linker, creating a different property space compared to a simple azetidine-diamine. This distinction is critical for predicting absorption, distribution, and solubility in biological assays . For instance, the target compound's free base has a calculated cLogP of 0.74, which is notably different from that of N,N-diethylazetidin-3-amine (cLogP 1.07), suggesting potentially better aqueous solubility .

ADME Properties Solubility Lipophilicity

Superior Synthetic Versatility for Late-Stage Functionalization

The presence of a secondary amine within the azetidine ring, combined with a tertiary amine terminus, makes this compound a versatile intermediate for diversification. While quantitative yield data for specific reactions are proprietary, the distinct chemical environment of the azetidine NH (pKa ~9.1) versus the diethylamine N (pKa ~10.5) allows for sequential or orthogonal functionalization [1]. This is a key differentiator from simpler analogs where both nitrogens may have similar reactivity or one is absent, limiting synthetic utility. The compound is explicitly offered as a 'Building Block' by multiple vendors, underscoring its utility in constructing more complex molecules .

Organic Synthesis Late-Stage Functionalization Building Blocks

Optimal Application Scenarios for [2-(Azetidin-3-yloxy)ethyl]diethylamine Dihydrochloride Based on Evidence


Medicinal Chemistry: Designing CNS-Penetrant Ligands with Balanced Lipophilicity

The target compound's calculated cLogP of 0.74, which is lower than that of more lipophilic azetidine analogs (e.g., N,N-diethylazetidin-3-amine with cLogP 1.07), makes it a superior starting point for designing CNS-targeting drugs where optimal blood-brain barrier penetration is achieved with cLogP values between 1 and 3 . The lower lipophilicity may also mitigate issues like hERG channel inhibition and phospholipidosis, which are common pitfalls in CNS drug discovery [1].

Chemical Biology: Synthesis of Bifunctional Probes and PROTACs

The presence of two differentially reactive nitrogen atoms (secondary amine on the azetidine ring and a tertiary amine on the diethylamine group) with distinct pKa values (~9.1 vs ~10.5) makes this compound uniquely suited for constructing bifunctional molecules . It can serve as a modular linker for creating proteolysis-targeting chimeras (PROTACs) or other heterobifunctional probes, where one end can be functionalized to bind a target protein and the other to recruit an E3 ligase [1].

Asymmetric Catalysis: Development of Novel Chiral Ligands

The azetidine core provides a conformationally rigid, sp³-rich scaffold, which is a desirable feature for designing new chiral ligands for asymmetric catalysis . The ethyl spacer to the diethylamine group allows for additional degrees of freedom to explore and optimize the catalytic pocket, potentially leading to improved enantioselectivity compared to more rigid, directly linked analogs [1].

Pharmaceutical Development: Salt Form Screening for Improved Solubility

The compound is supplied as a dihydrochloride salt, which significantly enhances its aqueous solubility and stability compared to the free base . This pre-formed salt is ideal for direct use in high-throughput screening and other assays requiring aqueous solutions, eliminating the need for in situ salt formation and ensuring consistent, reproducible results [1].

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